Dihydroouabain (DHO) is a cardioactive steroid closely related to ouabain, differing only in the saturation of the lactone ring. [, , , , , ] While ouabain is derived from plants, dihydroouabain, alongside its oxidized counterpart ouabain-like factor (OLF), is endogenously produced in mammals by the adrenal glands. [, ] DHO is structurally and functionally analogous to the plant-derived compound dihydroouabain. [] In scientific research, DHO serves as a valuable tool for investigating the function and regulation of the Na+,K+-ATPase (sodium pump), a crucial enzyme responsible for maintaining cellular ion gradients. [, , , , , , , , , , ]
Endogenous DHO's Role: Further research is necessary to elucidate the physiological significance and regulatory mechanisms of endogenous DHO production in mammals. [, ]
Structure-Activity Relationships: Continued investigation into the structure-activity relationships of DHO and other cardiotonic steroids is essential for developing more selective and effective therapeutic agents. []
Dihydroouabain is derived from ouabain through a hydrogenation reaction, which involves the addition of hydrogen to the molecule, resulting in the saturation of specific bonds within its structure. This transformation typically occurs under controlled laboratory conditions, utilizing catalysts such as palladium on activated carbon.
Dihydroouabain falls under the classification of cardiotonic steroids, which are compounds that enhance cardiac contractility. These compounds are categorized based on their structural features and biological activities. Dihydroouabain specifically belongs to the class of cardenolides, characterized by a lactone ring structure that is essential for its biological function.
The synthesis of dihydroouabain can be achieved through several methods, with hydrogenation being the most common approach. The process generally involves:
The hydrogenation reaction converts the unsaturated lactone ring of ouabain into a saturated form, yielding dihydroouabain. The reaction conditions are optimized to maximize yield and purity, often involving solvent systems that facilitate the reaction while minimizing side products .
Dihydroouabain's molecular structure is characterized by a saturated lactone ring, which distinguishes it from ouabain. The molecular formula for dihydroouabain is C23H34O6, with a molecular weight of approximately 406.52 g/mol. Its structural formula illustrates several hydroxyl groups that contribute to its biological activity.
Dihydroouabain can participate in various chemical reactions due to its functional groups:
These reactions can lead to various derivatives with distinct biological properties .
Dihydroouabain exerts its pharmacological effects primarily through the inhibition of sodium-potassium ATPase activity. This inhibition results in increased intracellular sodium levels, which subsequently leads to an increase in intracellular calcium concentrations via sodium-calcium exchange mechanisms. The enhanced calcium levels improve cardiac contractility, making dihydroouabain a potent agent for treating heart failure and other cardiovascular conditions.
Relevant analyses indicate that dihydroouabain maintains its biological activity across various pH levels but may exhibit altered solubility characteristics depending on environmental conditions .
Dihydroouabain has several scientific uses, particularly in pharmacology:
Dihydroouabain (C₂₉H₄₆O₁₂, molecular weight 586.67 g/mol) is a cardenolide glycoside characterized by a steroid nucleus linked to a deoxyhexose sugar moiety (6-deoxy-α-L-mannopyranosyl) and a saturated lactone ring. This structure contains 15 stereocenters, contributing to its complex three-dimensional configuration [9]. The compound shares the core scaffold of ouabain but differs critically in the reduction state of the lactone ring, which fundamentally alters its biochemical behavior.
Table 1: Comparative Structural Features of Ouabain and Dihydroouabain
Structural Feature | Ouabain | Dihydroouabain |
---|---|---|
Molecular Formula | C₂₉H₄₄O₁₂ | C₂₉H₄₆O₁₂ |
Lactone Ring | Unsaturated (butenolide) | Saturated (dihydrobutenolide) |
Double Bond Position | Between C20-C22 | Absent (C20-C22 single bond) |
Stereocenters | 15 | 15 |
UV Absorbance Maximum | 220 nm | 196 nm |
The defining structural distinction between ouabain and dihydroouabain lies in the saturation of the lactone ring. Ouabain possesses a reactive, unsaturated butenolide ring (C20-C22 double bond), while dihydroouabain features a single-bonded, saturated dihydrobutenolide ring achieved via catalytic hydrogenation. This reduction eliminates the conjugated double bond system, shifting the UV absorbance maximum from 220 nm in ouabain to 196 nm in dihydroouabain [2] [3]. The saturated ring profoundly impacts biological activity: it reduces binding affinity to Na⁺,K⁺-ATPase and enhances the reversibility of inhibition. Functional recovery after dihydroouabain washout occurs approximately four times faster than after ouabain removal, making it experimentally preferable for transient pump inhibition studies [3] [5].
Contrary to historical assumptions of homogeneity, commercial dihydroouabain preparations contain two biologically active isomers, designated Dho-A and Dho-B, which co-elute under standard analytical conditions. These isomers constitute approximately 37% and 63% of typical preparations, respectively [2] [10]. Chromatographic separation via reverse-phase HPLC with an isocratic mobile phase (10% acetonitrile) resolves them with a 3-minute retention time difference (Dho-A: 24.5 min; Dho-B: 27.5 min). Crucially, they exhibit a 4.4-fold difference in inhibitory potency against porcine cerebral cortex Na⁺,K⁺-ATPase:
Table 2: Characteristics of Dihydroouabain Isomers
Isomer | Relative Abundance | IC₅₀ (μM) | % Ouabain Potency | Key Structural Difference |
---|---|---|---|---|
Dho-A | 37% | 7.13 ± 0.8 | 9% | H-21/H-22 proton configuration |
Dho-B | 63% | 1.63 ± 0.12 | 40% | H-21/H-22 proton configuration |
Mass spectrometry (ESI-MS) confirms both isomers share an identical molecular mass (587 Da, [M+H]⁺) and fragmentation patterns, indicating identical molecular formulas (C₂₉H₄₆O₁₂). Bioassays reveal Dho-B is significantly more potent, inhibiting ion transport and inducing phosphorylation of Na⁺,K⁺-ATPase α-subunits at lower concentrations than Dho-A. This potency disparity underscores the critical influence of stereochemistry at C20 on biological activity [2] [3] [10].
Circular dichroism (CD) spectroscopy elucidates distinct conformational effects of ouabain versus dihydroouabain on plasmalemmal microsomes. Ouabain (≥5 nM) induces a 50% increase in negative ellipticity at 222 nm (characteristic of α-helical structure) in cardiac plasmalemmal membranes. This shift reflects large-scale protein reorganization, extending beyond Na⁺,K⁺-ATPase binding sites to alter membrane-bound protein conformation collectively. Critically, dihydroouabain—even at micromolar concentrations—fails to elicit comparable changes. This functional divergence highlights the structural dependence of membrane effects on the intact, unsaturated lactone ring. The CD changes require ouabain access to the cytoplasmic membrane face (achieved via sonication), confirming the "inside-out" orientation of microsomal vesicles and the pump's cytoplasmic ouabain-binding domain [4]. These conformational alterations may contribute to ouabain-specific signaling cascades independent of pump inhibition, a property forfeited upon lactone ring saturation in dihydroouabain.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: